molecular formula C11H13NO B3032105 Merucathinone CAS No. 107638-80-2

Merucathinone

Cat. No.: B3032105
CAS No.: 107638-80-2
M. Wt: 175.23 g/mol
InChI Key: ARWKEKBMGMURNX-FLOXNTQESA-N
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Description

Merucathinone, also known as 2-(methylamino)-1-phenylpropan-1-one, is a synthetic cathinone and a psychoactive stimulant. It is structurally related to cathinone, a naturally occurring alkaloid found in the khat plant (Catha edulis). Synthetic cathinones, including this compound, are often referred to as “bath salts” due to their appearance and are known for their stimulant and euphoric effects .

Mechanism of Action

Target of Action

Merucathinone, also known as synthetic cathinone, is a compound related to the stimulant alkaloid derived from the plant Catha edulis (khat) . Its primary targets are the central nervous system and the cardiovascular system . It acts as a potent central nervous system stimulant and cardiovascular agent .

Mode of Action

This compound’s mode of action is similar to amphetamines . It competes with neurotransmitters for reuptake into nerve terminals, increasing the concentration of neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter action and increased stimulation of the post-synaptic neuron .

Biochemical Pathways

This compound affects several biochemical pathways. It primarily influences the monoaminergic system, impacting the reuptake of dopamine, norepinephrine, and serotonin . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, it is rapidly absorbed and distributed throughout the body . It undergoes hepatic metabolism, and its metabolites are excreted primarily in the urine . The half-life of this compound is relatively short, indicating its quick elimination from the body .

Result of Action

The result of this compound’s action is a potent stimulation of the central nervous system. This leads to increased alertness, feelings of euphoria, enhanced sociability, and increased physical activity . It can also lead to adverse effects such as tachycardia, hypertension, hyperthermia, and psychological effects like agitation, hallucinations, and paranoia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances or drugs can alter its effects. Additionally, individual factors such as the user’s health status, age, and genetic makeup can also impact the drug’s efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Merucathinone can be synthesized from ephedrine or pseudoephedrine through an oxidation process. The typical synthetic route involves the oxidation of ephedrine or pseudoephedrine using potassium permanganate or chromium trioxide as oxidizing agents. The reaction is carried out in an acidic medium, often using sulfuric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Merucathinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methyl iodide, dimethyl sulfate.

Major Products:

Comparison with Similar Compounds

Uniqueness of Merucathinone: this compound is unique due to its specific chemical structure, which allows for distinct interactions with neurotransmitter systems. Its effects are similar to those of other synthetic cathinones but may vary in potency and duration .

Properties

IUPAC Name

(E,4S)-4-amino-1-phenylpent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(12)11(13)8-7-10-5-3-2-4-6-10/h2-9H,12H2,1H3/b8-7+/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWKEKBMGMURNX-FLOXNTQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)/C=C/C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107638-80-2
Record name Merucathinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107638802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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